5-Ethynyl-2'-deoxyuridine (EdU) is a synthetic nucleoside analog that serves as a powerful tool for studying DNA replication in various biological systems. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] As a thymidine analog, EdU is incorporated into newly synthesized DNA during the S phase of the cell cycle, enabling researchers to label and track actively dividing cells. [, , , , ] This ability to identify proliferating cells makes EdU an invaluable tool across various fields, including cell biology, developmental biology, oncology, and neuroscience.
5-Ethynyl-2'-deoxyuridine is classified as a nucleoside analog. It is structurally similar to the natural nucleoside deoxyuridine, with the key modification being the presence of an ethynyl group at the 5-position of the uracil ring. This modification allows for its incorporation into DNA during replication, making it a valuable tool for researchers studying cellular processes. The compound is often referred to by its abbreviation, EdU, but this article will refrain from using abbreviations as per the request.
The synthesis of 5-ethynyl-2'-deoxyuridine typically involves several steps that modify deoxyuridine to introduce the ethynyl group. A common method includes:
The synthesis parameters typically include temperature control, reaction time (often several hours), and the use of inert atmospheres to prevent degradation of sensitive reagents.
5-Ethynyl-2'-deoxyuridine has a molecular formula of and a molecular weight of approximately 252.23 g/mol. The structural features include:
The compound's structure allows it to mimic thymidine during DNA replication while providing unique properties for detection via click chemistry.
5-Ethynyl-2'-deoxyuridine participates in several key chemical reactions:
The mechanism by which 5-ethynyl-2'-deoxyuridine functions involves its incorporation into DNA during the S-phase of the cell cycle:
This mechanism facilitates real-time tracking of cell proliferation without the need for DNA denaturation or fixation.
The physical and chemical properties of 5-ethynyl-2'-deoxyuridine include:
5-Ethynyl-2'-deoxyuridine has diverse applications in scientific research:
5-Ethynyl-2'-deoxyuridine (EdU) is a thymidine analog where the methyl group at the C5 position is replaced by an ethynyl group (–C≡CH). This structural modification allows EdU to function as a substrate for cellular DNA replication machinery. During the S-phase of the cell cycle, endogenous thymidine competes with EdU for incorporation into nascent DNA by DNA polymerases. The ethynyl group is sterically compact and minimally perturbing, enabling efficient recognition by thymidine kinase. This enzyme phosphorylates EdU to EdU-monophosphate, which is subsequently converted to EdU-triphosphate for integration into DNA [1] [6] [7].
Unlike natural thymidine, the terminal alkyne moiety of EdU provides a bioorthogonal handle for downstream detection via click chemistry. Critically, EdU’s incorporation kinetics and efficiency are comparable to thymidine, ensuring accurate reporting of DNA synthesis without significant disruption of replication fidelity. Studies in human (A549) and mouse (LLC) cell lines confirm uniform nuclear incorporation during proliferation, validated through fluorescence microscopy after click chemistry conjugation [1] [10].
Table 1: Structural and Functional Comparison of Thymidine Analogs
Compound | R Group at C5 | Molecular Weight (g/mol) | Detection Method | DNA Denaturation Required |
---|---|---|---|---|
Thymidine | –CH₃ | 242.23 | N/A | N/A |
BrdU | –Br | 307.10 | Antibody-based | Yes |
EdU | –C≡CH | 252.23 | Click chemistry | No |
5-Ethynyl-2'-deoxycytidine (EdC) | –C≡CH | 251.22 | Click chemistry | No |
EdU detection leverages copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click" reaction that forms a stable triazole ring between the alkyne of EdU and a fluorescent azide probe. The reaction requires three components:
The reaction proceeds rapidly (<30 minutes) under physiological conditions (pH 7–8, room temperature). The small size of azide dyes (<1 kDa) allows deep tissue penetration and access to densely packed DNA without denaturation. This contrasts sharply with bulky anti-BrdU antibodies (~150 kDa), which require DNA unwinding for epitope recognition [4] [10].
Scheme 1: CuAAC Reaction for EdU DetectionEdU-DNA + Azide-Dye + Cu(I)/Ligand → Triazole-Linked Fluorescent DNA
Applications span diverse biological contexts:
EdU’s principal advantage over BrdU lies in bypassing antibody-based detection. BrdU immunohistochemistry requires harsh pre-treatments such as:
These steps fragment DNA, damage tissue architecture, and destroy epitopes for co-staining. In contrast, EdU’s click chemistry detection is performed under mild conditions (PBS buffer, pH 7.4), preserving nucleic acid integrity and protein antigenicity. This enables robust multiplexing with antibodies targeting cell-cycle markers (e.g., Ki-67), cytoskeletal proteins, or lineage-specific antigens [4] [10].
Table 2: Workflow and Technical Comparison: EdU vs. BrdU
Parameter | BrdU | EdU |
---|---|---|
Incubation Time | 24–48 h | 2–24 h |
Detection Time | 6–8 h (with denaturation) | 30–60 min |
Co-staining Compatibility | Low (epitope loss) | High (preserves antigens) |
Signal-to-Noise Ratio | Variable (high background) | High (minimal background) |
Additional benefits include:
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